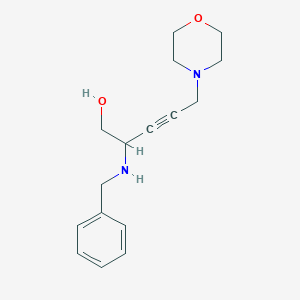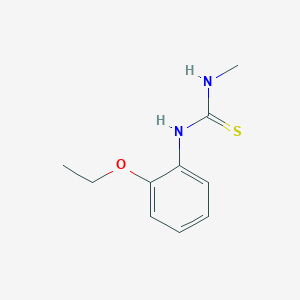![molecular formula C21H28FN3O2 B5503287 6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)
6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
While direct studies on "6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol" specifically are scarce, related research on quinoline derivatives provides valuable insights into their potential applications and characteristics. Quinoline and its derivatives are explored for their diverse biological activities and photophysical properties, highlighting their relevance in medicinal chemistry and materials science.
Synthesis Analysis
A synthesis approach reported for related quinoline derivatives involves Buchwald–Hartwig amination, yielding compounds with significant yields. This method starts from bromoquinolines and heteroarylamines, indicating a potential pathway for synthesizing complex quinolines, including the target compound (Bonacorso et al., 2018).
Molecular Structure Analysis
Research on quinoline derivatives, including fluorinated versions, often includes X-ray diffraction to determine crystal structures, providing insights into their molecular configurations. For example, the study of a fluorophenyl-substituted quinoline derivative revealed specific molecular orientations and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including interactions with DNA, as reported in studies where morpholinyl- and pyrrolidinyl-substituted quinolines exhibited strong interactions with ct-DNA, likely through π-stacking or hydrogen-bonding interactions. These interactions underscore the potential of quinoline derivatives in bioactive molecule development (Bonacorso et al., 2018).
Physical Properties Analysis
The photophysical properties of quinoline derivatives are of significant interest, particularly for applications in fluorescent labeling and sensing. For instance, 6-methoxy-4-quinolone derivatives demonstrated strong fluorescence across a wide pH range, indicating their potential as stable fluorescent markers (Hirano et al., 2004).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including reactivity under various conditions and the ability to form complexes with metals, as seen in studies focusing on their interactions with proteins and potential applications in cell imaging. These properties highlight the versatility of quinoline compounds in chemical and biological contexts (Majumdar et al., 2014).
科学的研究の応用
Fluoroquinolone Antibiotics and Neuromuscular Transmission
Research on fluoroquinolones, a class of antibiotics that includes fluorinated compounds, has shown that they can affect neuromuscular transmission. For instance, norfloxacin, ofloxacin, and pefloxacin have been studied for their impacts on miniature endplate potentials (MEPPs) and currents, revealing that these antibiotics can decrease the amplitude of quinolones, indicating their influence on neuromuscular transmission. Such findings suggest caution in their use, particularly in disorders compromising neuromuscular transmission safety margins (Sieb, 1998).
Pharmacokinetics and Tolerance in Fluoroquinolones
The pharmacokinetics and tolerance of DU-6859a, a new fluoroquinolone, were explored in healthy volunteers, revealing insights into the absorption, distribution, metabolism, and excretion (ADME) profile of fluorinated compounds. This study showed the compound was well-tolerated, rapidly absorbed, and primarily eliminated via feces, providing a basis for understanding the behavior of fluorinated molecules within biological systems (Nakashima et al., 1995).
Fluorodopa in Parkinson's Disease Research
The use of fluorodopa, a fluorinated analog of L-DOPA, in positron emission tomography (PET) studies highlights the application of fluorinated compounds in neuroscientific research, particularly for assessing the dopamine system in conditions like Parkinson's disease. These studies provide direct evidence of dopaminergic impairment and support the utility of fluorinated molecules in clinical and research diagnostics (Calne et al., 1985).
将来の方向性
特性
IUPAC Name |
6-fluoro-2-[[(1-morpholin-4-ylcyclohexyl)methylamino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-16-4-5-19-18(12-16)20(26)13-17(24-19)14-23-15-21(6-2-1-3-7-21)25-8-10-27-11-9-25/h4-5,12-13,23H,1-3,6-11,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPVWYNPCVZBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC(=O)C3=C(N2)C=CC(=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)
![5-butyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5503242.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)
![4-{[3-(4-ethoxy-3-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5503279.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)
![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)
